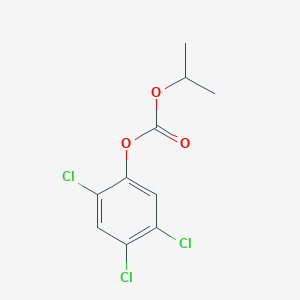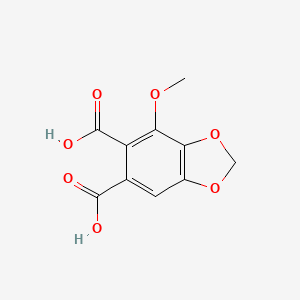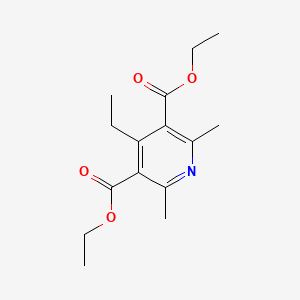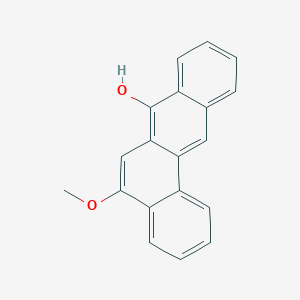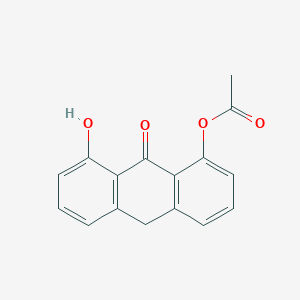
(8-hydroxy-9-oxo-10H-anthracen-1-yl) Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-8-hydroxyanthrone is an organic compound with the molecular formula C16H12O4. It is characterized by the presence of an acetoxy group at the first position and a hydroxyl group at the eighth position on an anthrone backbone. This compound is notable for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetoxy-8-hydroxyanthrone can be synthesized through several methods. One common approach involves the acetylation of 8-hydroxyanthrone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the acetoxy group to be introduced at the desired position .
Industrial Production Methods: In an industrial setting, the production of 1-Acetoxy-8-hydroxyanthrone may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetoxy-8-hydroxyanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydroanthrone derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the acetoxy group.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthrone derivatives.
Substitution: Formation of various substituted anthrone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-8-hydroxyanthrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 1-Acetoxy-8-hydroxyanthrone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It may also interact with cellular receptors, leading to changes in cell signaling and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyanthrone: Lacks the acetoxy group, leading to different chemical reactivity and biological activity.
8-Hydroxyanthrone: Similar structure but without the acetoxy group, affecting its solubility and interaction with biological targets.
1-Acetoxy-9-hydroxyanthrone: Similar but with the hydroxyl group at a different position, leading to variations in its chemical and biological properties.
Uniqueness: 1-Acetoxy-8-hydroxyanthrone is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
2891-34-1 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
(8-hydroxy-9-oxo-10H-anthracen-1-yl) acetate |
InChI |
InChI=1S/C16H12O4/c1-9(17)20-13-7-3-5-11-8-10-4-2-6-12(18)14(10)16(19)15(11)13/h2-7,18H,8H2,1H3 |
InChI-Schlüssel |
LCLRBZOPCMQXRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)
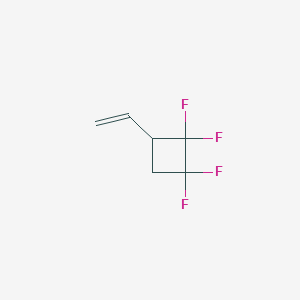
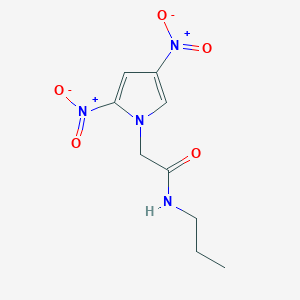
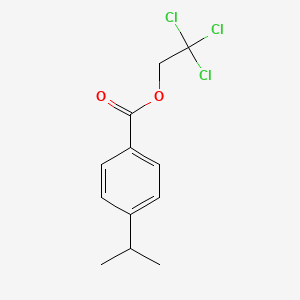

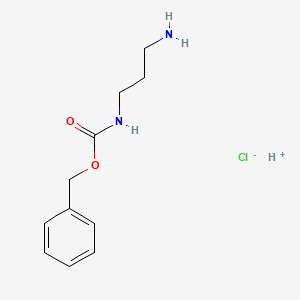
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
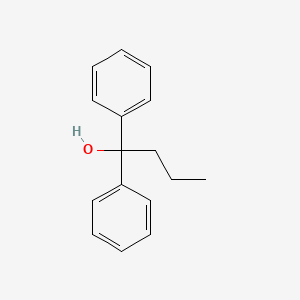
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)
